3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrothiophene dioxide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 3-amino-4-methylpyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar pyrazole structure but lacks the tetrahydrothiophene dioxide moiety.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a pyrazole ring but with different substituents
Uniqueness
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a pyrazole ring with a tetrahydrothiophene dioxide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C8H13N3O2S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3O2S/c1-6-4-11(10-8(6)9)7-2-3-14(12,13)5-7/h4,7H,2-3,5H2,1H3,(H2,9,10) |
InChI Key |
XEZVMFWXERLAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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